Cenisertib

Catalog No.
S548308
CAS No.
871357-89-0
M.F
C24H30FN7O
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cenisertib

CAS Number

871357-89-0

Product Name

Cenisertib

IUPAC Name

(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Molecular Formula

C24H30FN7O

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C24H30FN7O/c1-14-11-17(5-6-19(14)32-9-7-31(2)8-10-32)28-24-27-13-18(25)23(30-24)29-21-16-4-3-15(12-16)20(21)22(26)33/h3-6,11,13,15-16,20-21H,7-10,12H2,1-2H3,(H2,26,33)(H2,27,28,29,30)/t15-,16+,20+,21?/m1/s1

InChI Key

KSOVGRCOLZZTPF-PEVOYICTSA-N

SMILES

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3C4CC(C3C(=O)N)C=C4)F)N5CCN(CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

R763; R 763; R-763; AS703569; AS-703569; AS 703569; MSC1992371A; Cenisertib.

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3C4CC(C3C(=O)N)C=C4)F)N5CCN(CC5)C

Isomeric SMILES

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3[C@@H]4C[C@H]([C@@H]3C(=O)N)C=C4)F)N5CCN(CC5)C

Description

The exact mass of the compound Cenisertib is 451.24959 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cenisertib, also known as AS703569 or R-763, is an orally bioavailable small molecule inhibitor that targets Ataxia Telangiectasia Mutated (ATM) and ATR kinases []. These kinases play a critical role in DNA damage response pathways within cells. Inhibiting ATM and ATR disrupts the cell's ability to repair damaged DNA, leading to cell death in cancer cells that are particularly reliant on these pathways for survival [].

Cenisertib as a Therapeutic Agent

  • Combination therapy

    Studies suggest that Cenisertib might be more effective when combined with other cancer therapies like chemotherapy, DNA damaging agents, or PARP inhibitors [, ]. The rationale behind this approach is that combining Cenisertib with other treatments can create a synergistic effect, leading to more efficient cancer cell killing.

  • Targeting specific mutations

    Research is ongoing to identify cancer subtypes with specific mutations that might be particularly sensitive to Cenisertib. For instance, tumors with mutations in genes like BRCA1, BRCA2, or ATM itself might exhibit greater vulnerability to Cenisertib due to their dependence on these DNA repair pathways [].

  • Overcoming therapy resistance

    Another area of research explores Cenisertib's potential to overcome resistance to existing cancer therapies. Cancer cells can develop resistance to various drugs over time, rendering treatment ineffective. Cenisertib, by targeting a different pathway, might offer a strategy to bypass such resistance mechanisms [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

451.24958677 g/mol

Monoisotopic Mass

451.24958677 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5277GPA358

Drug Indication

Investigated for use/treatment in solid tumors, leukemia (myeloid), myelodysplastic syndrome, and cancer/tumors (unspecified).

Pharmacology

Cenisertib is a water-soluble, synthetic small molecule with potential antineoplastic activity. Cenisertib selectively binds to and inhibits aurora kinases (AKs), a family of serine-threonine kinases which are important regulators of cell division and proliferation, and which are overexpressed in certain types of cancer. Inhibition of aurora kinases inhibits cell division and proliferation and induces apoptosis in tumor cells overexpressing AKs.

Mechanism of Action

R763 is a highly potent and specific inhibitor of Aurora kinase, which has been shown to block proliferation and trigger apoptosis (cell death) in several tumor cell lines including cervical, colon, lung, pancreas and prostate. The over-expression of Aurora kinase can cause cells to rapidly develop an abnormal number of chromosomes. Elevated levels of Aurora kinase are frequently associated with various human cancers and inhibition of this enzyme disrupts cell division and promotes apoptosis. [Rigel Pharmaceuticals Press Release] A probable target for R763 is Aurora kinase A (serine/threonine protein kinase 6).

Other CAS

871357-89-0

Wikipedia

Cenisertib

Dates

Modify: 2024-02-18
1: Illert AL, Seitz AK, Rummelt C, Kreutmair S, Engh RA, Goodstal S, Peschel C, Duyster J, von Bubnoff N. Inhibition of Aurora kinase B is important for biologic activity of the dual inhibitors of BCR-ABL and Aurora kinases R763/AS703569 and PHA-739358 in BCR-ABL transformed cells. PLoS One. 2014 Nov 26;9(11):e112318. doi: 10.1371/journal.pone.0112318. eCollection 2014. PubMed PMID: 25426931; PubMed Central PMCID: PMC4245092.
2: Mita M, Gordon M, Rejeb N, Gianella-Borradori A, Jego V, Mita A, Sarantopoulos J, Sankhala K, Mendelson D. A phase l study of three different dosing schedules of the oral aurora kinase inhibitor MSC1992371A in patients with solid tumors. Target Oncol. 2014 Sep;9(3):215-24. doi: 10.1007/s11523-013-0288-3. Epub 2013 Jul 6. PubMed PMID: 23832397.
3: Graux C, Sonet A, Maertens J, Duyster J, Greiner J, Chalandon Y, Martinelli G, Hess D, Heim D, Giles FJ, Kelly KR, Gianella-Borradori A, Longerey B, Asatiani E, Rejeb N, Ottmann OG. A phase I dose-escalation study of MSC1992371A, an oral inhibitor of aurora and other kinases, in advanced hematologic malignancies. Leuk Res. 2013 Sep;37(9):1100-6. doi: 10.1016/j.leukres.2013.04.025. Epub 2013 Jun 5. PubMed PMID: 23746966.
4: Raymond E, Alexandre J, Faivre S, Goldwasser F, Besse-Hammer T, Gianella-Borradori A, Jego V, Trandafir L, Rejeb N, Awada A. A phase I schedule dependency study of the aurora kinase inhibitor MSC1992371A in combination with gemcitabine in patients with solid tumors. Invest New Drugs. 2014 Feb;32(1):94-103. doi: 10.1007/s10637-013-9950-y. Epub 2013 Mar 29. PubMed PMID: 23539344.
5: Romanelli A, Clark A, Assayag F, Chateau-Joubert S, Poupon MF, Servely JL, Fontaine JJ, Liu X, Spooner E, Goodstal S, de Cremoux P, Bièche I, Decaudin D, Marangoni E. Inhibiting aurora kinases reduces tumor growth and suppresses tumor recurrence after chemotherapy in patient-derived triple-negative breast cancer xenografts. Mol Cancer Ther. 2012 Dec;11(12):2693-703. doi: 10.1158/1535-7163.MCT-12-0441-T. Epub 2012 Sep 25. PubMed PMID: 23012245.
6: Curtin ML, Heyman HR, Frey RR, Marcotte PA, Glaser KB, Jankowski JR, Magoc TJ, Albert DH, Olson AM, Reuter DR, Bouska JJ, Montgomery DA, Palma JP, Donawho CK, Stewart KD, Tse C, Michaelides MR. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorg Med Chem Lett. 2012 Jul 15;22(14):4750-5. doi: 10.1016/j.bmcl.2012.05.067. Epub 2012 May 26. PubMed PMID: 22695126.
7: Martinelli G, Iacobucci I, Papayannidis C, Soverini S. New targets for Ph+ leukaemia therapy. Best Pract Res Clin Haematol. 2009 Sep;22(3):445-54. doi: 10.1016/j.beha.2009.08.002. Review. PubMed PMID: 19959093.
8: McLaughlin J, Markovtsov V, Li H, Wong S, Gelman M, Zhu Y, Franci C, Lang D, Pali E, Lasaga J, Low C, Zhao F, Chang B, Gururaja TL, Xu W, Baluom M, Sweeny D, Carroll D, Sran A, Thota S, Parmer M, Romane A, Clemens G, Grossbard E, Qu K, Jenkins Y, Kinoshita T, Taylor V, Holland SJ, Argade A, Singh R, Pine P, Payan DG, Hitoshi Y. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen. J Cancer Res Clin Oncol. 2010 Jan;136(1):99-113. doi: 10.1007/s00432-009-0641-1. PubMed PMID: 19609559.

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